N-methoxy-N-methylprop-2-enamide

Ketone synthesis Organometallic chemistry Chelation control

N-Methoxy-N-methylprop-2-enamide (CAS 193634-77-4; synonym N-methoxy-N-methylacrylamide, NMMAM) is an α,β-unsaturated Weinreb amide derivative with the molecular formula C₅H₉NO₂ and molecular weight 115.13 g/mol. As a member of the N-methoxy-N-methylamide class, it possesses the characteristic Weinreb amide functionality—a carbonyl group activated toward nucleophilic addition while stabilized against over-addition via chelation-controlled tetrahedral intermediate formation.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 193634-77-4
Cat. No. B2917039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methylprop-2-enamide
CAS193634-77-4
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESCN(C(=O)C=C)OC
InChIInChI=1S/C5H9NO2/c1-4-5(7)6(2)8-3/h4H,1H2,2-3H3
InChIKeyIAAVEAHABZTBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylprop-2-enamide (CAS 193634-77-4): Technical Identity and Compound Class Position for Procurement Decisions


N-Methoxy-N-methylprop-2-enamide (CAS 193634-77-4; synonym N-methoxy-N-methylacrylamide, NMMAM) is an α,β-unsaturated Weinreb amide derivative with the molecular formula C₅H₉NO₂ and molecular weight 115.13 g/mol . As a member of the N-methoxy-N-methylamide class, it possesses the characteristic Weinreb amide functionality—a carbonyl group activated toward nucleophilic addition while stabilized against over-addition via chelation-controlled tetrahedral intermediate formation [1]. The compound features an acrylamide backbone with a polymerizable alkene moiety, positioning it at the intersection of two distinct functional domains: controlled ketone synthesis via organometallic addition and radical/coordination polymerization. This dual functionality distinguishes it from non-alkenyl Weinreb amides and standard acrylamides, creating a unique profile for synthetic methodology development and functional polymer design [2]. Physicochemical data: calculated LogP 0.58230, polar surface area 29.54 Ų, boiling point 138.9°C at 760 mmHg, flash point 37.8°C [3].

Why Generic Substitution of N-Methoxy-N-methylprop-2-enamide with Standard Acrylamides or Non-Alkenyl Weinreb Amides Fails in R&D Workflows


Generic substitution of N-methoxy-N-methylprop-2-enamide fails because this compound occupies a unique functional intersection that no single analog replicates. Standard acrylamides (e.g., N,N-dimethylacrylamide) lack the chelation-stabilized Weinreb functionality, precluding their use in controlled ketone synthesis—they undergo uncontrolled double addition with organometallic reagents, yielding tertiary alcohols rather than the desired ketone products [1]. Conversely, non-alkenyl Weinreb amides (e.g., N-methoxy-N-methylbenzamide) lack the polymerizable alkene moiety, rendering them useless as monomers in polymerization applications [2]. Substituting with N-methoxy-N-methylmethacrylamide introduces a methyl group at the α-position, altering both polymerization kinetics and the steric/electronic environment for Heck coupling and Michael addition reactions [3]. The procurement decision must therefore be driven by the specific experimental requirement: whether the workflow demands the combined Weinreb-ketone-synthesis capability AND a polymerizable acrylamide backbone within a single molecular entity [4].

Quantitative Differentiation Evidence for N-Methoxy-N-methylprop-2-enamide (CAS 193634-77-4): Head-to-Head Performance Against Key Comparators


Weinreb Amide Chelation Control: Mono-Addition versus Double-Addition in Organometallic Ketone Synthesis

N-Methoxy-N-methylprop-2-enamide, as a Weinreb amide, undergoes nucleophilic addition with organometallic reagents (Grignard or organolithium) to yield ketones exclusively via single addition. Standard amides (e.g., N,N-dimethylacrylamide) under identical conditions undergo uncontrolled double addition, yielding tertiary alcohols as products [1]. The chelation effect stabilizes a five-membered cyclic tetrahedral intermediate that prevents collapse to the ketone until aqueous workup, thereby protecting against over-addition [2].

Ketone synthesis Organometallic chemistry Chelation control

Heck Coupling Efficiency: Weinreb Amide versus Vinyl Ketone Substrates

N-Methoxy-N-methylprop-2-enamide serves as a superior substrate for Heck arylation compared to vinyl ketones. Standard homogenous Heck reactions on vinyl ketone substrates are problematic due to polymerization upon heating, toxicity, and volatility, especially with low molecular weight compounds, typically producing only moderate yields with geometric isomer mixtures [1]. In contrast, the Weinreb amide derivative undergoes efficient Heck coupling with aryl halides in room-temperature ionic liquids [BMIM][PF₆] and [BMIM][OH], achieving yields of ca. 90% and purity >96% via simple diethyl ether extraction [2]. The reaction tolerates diverse aryl substituents including methyl, methoxy, fluoro, trifluoromethyl, ester, cyano, hydroxy, naphthyl, and quinoline moieties .

Heck coupling Cross-coupling Vinyl functionalization

Michael Addition Performance: Weinreb Amide versus Methacrylate Derivatives

In titanium enolate-mediated conjugate additions, N-methoxy-N-methylpropenamide demonstrates superior reactivity as a Michael acceptor compared to methacrylate derivatives. When evaluated with titanium enolates of glycolate-derived chiral oxazolidin-2-ones, N-methoxy-N-methylpropenamide afforded adduct yields of 50-65% using a 75:25 TiCl₄-Ti(OiPr)₄ mixture (2 equiv) . Methacrylate derivatives were noted to be "more reluctant as Michael acceptors" under comparable conditions [1].

Michael addition Titanium enolate Asymmetric synthesis

CO₂-Catalyzed Transamidation: Distinct Reactivity of Weinreb Amides versus Standard Amides

In CO₂-catalyzed transamidation reactions, N,O-dimethylhydroxyl amides (Weinreb amides) display distinct reactivity compared to primary, secondary, and tertiary amides. Under catalytic CO₂, transamidation reactions are accelerated, with Weinreb amides exhibiting a unique reactivity profile under CO₂ versus N₂ atmosphere [1]. Mechanistic investigations using Hammett studies and kinetic analysis, supported by DFT calculations, revealed that CO₂ stabilizes tetrahedral intermediates via covalent binding, facilitating transamidation [2]. This distinct behavior expands the scope of amide bond transformations without requiring overstoichiometric activating reagents or transition metal catalysts [3].

Transamidation CO₂ catalysis Green chemistry

Polymerization Monomer Performance: Weinreb Amide-Functionalized Polymers versus Standard Amide Monomers

The N-methyl-N-methoxyamide (Weinreb amide) moiety has been successfully incorporated into bifunctional norbornene monomers and subjected to ring-opening metathesis polymerization (ROMP) with Grubbs first-generation catalyst [1]. The polymerization is compatible with diverse aryl substituents including azobenzene, protected terminal alkyne, boronic ester, and furan functionalities [2]. Three monomers were evaluated at different monomer-to-initiator (M/I) ratios, demonstrating near-linear increase in molecular weight, consistent with living polymerization behavior [3]. Successful block copolymer preparation further confirms living characteristics [4]. In contrast, monomers bearing standard secondary amides or ester functionalities lack the latent ketone-synthesis handle for post-polymerization functionalization.

Ring-opening metathesis polymerization Bifunctional monomers Post-polymerization functionalization

Optimal Application Scenarios for N-Methoxy-N-methylprop-2-enamide (CAS 193634-77-4) Based on Differentiated Performance Evidence


Controlled Ketone Synthesis via Organometallic Addition Without Over-Addition

When synthetic workflows require conversion of an acrylate-type carbonyl to a ketone using Grignard or organolithium reagents, N-methoxy-N-methylprop-2-enamide serves as the optimal intermediate. The Weinreb amide chelation mechanism ensures single addition to yield ketones exclusively, avoiding the tertiary alcohol byproducts that plague standard amides and esters under identical conditions [1]. This enables direct access to α,β-unsaturated ketone building blocks without protection/deprotection sequences or step-intensive workarounds. The reaction proceeds efficiently at -78°C to 0°C with standard organometallic reagents, followed by aqueous workup to release the ketone product .

Heck Arylation for Aryl-Vinyl Coupling with Broad Substrate Scope

For Pd-catalyzed Heck coupling between aryl halides and a vinyl coupling partner, N-methoxy-N-methylprop-2-enamide outperforms vinyl ketones as the alkene substrate. The compound achieves ca. 90% yields and >96% purity in room-temperature ionic liquids [BMIM][PF₆] or [BMIM][OH], with simple diethyl ether extraction sufficing for product isolation [1]. The reaction tolerates diverse aryl substituents including electron-donating (methyl, methoxy, hydroxy), electron-withdrawing (fluoro, trifluoromethyl, cyano, ester), and heteroaromatic (quinoline) groups . Microwave irradiation reduces reaction time from 3 h (thermal) to 5-15 min without compromising yield, enabling rapid parallel synthesis [2]. This scenario is particularly advantageous when vinyl ketones would polymerize under reaction conditions or when high purity without chromatography is required.

Functional Polymer Synthesis with Latent Post-Polymerization Modification Handle

For researchers designing functional polymers requiring orthogonal post-polymerization modification, monomers incorporating the N-methoxy-N-methylamide (Weinreb amide) moiety—either through direct polymerization of N-methoxy-N-methylprop-2-enamide or its incorporation into more complex monomers (e.g., norbornene derivatives)—provide a uniquely valuable platform [1]. ROMP of Weinreb amide-functionalized norbornenes proceeds with living characteristics, as evidenced by near-linear molecular weight increase with monomer-to-initiator ratio and successful block copolymer synthesis . The Weinreb amide handle remains intact through polymerization and can subsequently be activated with organometallic reagents to introduce ketone functionalities post-polymerization [2]. This orthogonal functionalization capability is unavailable from standard acrylate or acrylamide monomers, which offer only the ester or amide functionality without the latent ketone-synthesis handle [3].

Michael Addition for Enantioselective Building Block Synthesis

In asymmetric synthesis workflows requiring Michael addition to α,β-unsaturated carbonyl compounds, N-methoxy-N-methylprop-2-enamide serves as a competent Michael acceptor where methacrylate derivatives underperform. The compound reacts with titanium enolates of glycolate-derived chiral oxazolidin-2-ones to afford adducts in 50-65% yield using a 75:25 TiCl₄-Ti(OiPr)₄ Lewis acid mixture, whereas methacrylate derivatives are characterized as "more reluctant" acceptors under comparable conditions [1]. These adducts can be converted to diverse enantiopure C1-C5 chiral fragments applicable to total synthesis of cytotoxic macrolides and related natural products . This scenario is particularly relevant when alternative Michael acceptors fail or when the Weinreb amide functionality is desired in the adduct for subsequent ketone synthesis.

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